N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide

Description

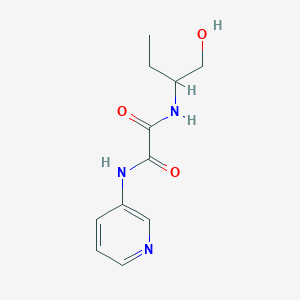

N1-(1-Hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide is a substituted oxalamide derivative characterized by a hydroxylated butyl chain at the N1 position and a pyridin-3-yl moiety at the N2 position. Oxalamides are versatile compounds with applications spanning pharmaceuticals, flavoring agents, and coordination chemistry due to their hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-8(7-15)13-10(16)11(17)14-9-4-3-5-12-6-9/h3-6,8,15H,2,7H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZOEFAEBGXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 1-hydroxybutan-2-amine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of the oxalyl chloride intermediate with 1-hydroxybutan-2-amine to form the N1-(1-hydroxybutan-2-yl)oxalamide intermediate.

Step 3: Coupling of the N1-(1-hydroxybutan-2-yl)oxalamide intermediate with pyridine-3-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of N1-(1-oxobutan-2-yl)-N2-(pyridin-3-yl)oxalamide.

Reduction: Formation of N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The target compound’s 1-hydroxybutan-2-yl group likely enhances water solubility compared to S336’s lipophilic 2,4-dimethoxybenzyl group.

- Receptor Binding : Pyridin-3-yl vs. pyridin-2-yl substitution may alter binding to taste receptors (e.g., TAS1R1/TAS1R3 for umami) or biological targets due to positional isomerism .

- Biological Activity : Antiviral oxalamides (e.g., Compound 13) prioritize thiazole and chlorophenyl groups for target engagement, while flavoring agents like S336 optimize methoxy and pyridyl groups for receptor activation .

Metabolic and Toxicological Profiles

Key Observations :

- Amide Stability: Unlike S336 and No. 1776, which resist amide hydrolysis, ester-containing analogues (e.g., No. 1776) undergo rapid ester cleavage .

- Safety : Hydroxyl and pyridyl groups in the target compound may reduce toxicity risks compared to chlorophenyl or trifluoromethyl substituents in pharmaceuticals .

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure : The compound is characterized by the following molecular formula:

Molecular Weight : Approximately 234.25 g/mol.

Synthesis

The synthesis typically involves the reaction of pyridine derivatives with oxalyl chloride and 1-hydroxybutan-2-amine under controlled conditions. This reaction is usually performed in an inert atmosphere to minimize oxidation and maximize yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Case Study : A study evaluating the antimicrobial efficacy of various oxalamides found that this compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 4 mg/mL, indicating moderate effectiveness compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of cell proliferation through the modulation of signaling pathways related to cell cycle regulation.

Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

The biological activity of this compound is linked to its interaction with specific molecular targets:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of DNA gyrase or topoisomerase enzymes.

-

Anticancer Mechanism :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Comparative Analysis

To further understand the uniqueness and potential applications of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Remarks |

|---|---|---|---|

| This compound | Moderate (MIC: 0.5–4 mg/mL) | Significant (IC50: ~10 µM) | Effective against multiple bacterial strains and cancer cells |

| N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | Low | Moderate | Less effective than the primary compound |

| N1-(2-methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide | Moderate | Low | Limited activity compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.